molecular formula C8H6F3N3 B1525357 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1190320-36-5

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No. B1525357
CAS RN: 1190320-36-5
M. Wt: 201.15 g/mol
InChI Key: PXYUCSOMDCBISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C6H5F3N2 . It is a derivative of pyridine, which is a nitrogen-bearing heterocycle . Pyridine and its derivatives occupy an important position as a precious source of clinically useful agents in the field of medicinal chemistry research .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine”, is a topic of active research due to their importance in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .


Molecular Structure Analysis

The molecular structure of “6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine” consists of a pyridine ring with a trifluoromethyl group attached to the 6th carbon and an amine group attached to the 3rd carbon . The average mass of the molecule is 162.113 Da .

Scientific Research Applications

Agrochemicals

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine: derivatives are prominently used in the agrochemical industry. The trifluoromethyl group contributes to the biological activity of pesticides, making them more effective in protecting crops from pests. For instance, Fluazifop-butyl was the first derivative introduced to the market, and since then, over 20 new agrochemicals containing this motif have been named .

Pharmaceuticals

In the pharmaceutical sector, compounds with the trifluoromethylpyridine structure serve as key intermediates. They are part of several market-approved drugs and many more that are currently undergoing clinical trials. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to their efficacy .

Veterinary Medicine

Similar to their use in human pharmaceuticals, these derivatives are also utilized in veterinary medicine. Two veterinary products containing the trifluoromethylpyridine moiety have been approved for market, showcasing the versatility of this compound across different domains of health science .

Antimicrobial Agents

The fused pyrrolopyridine system, to which our compound belongs, is associated with antimicrobial activities. This makes it a candidate for developing new antimicrobial agents that could be used to treat various infections .

Anti-inflammatory and Analgesic Applications

The compound’s derivatives have shown potential in anti-inflammatory and analgesic applications. This suggests they could be developed into medications that alleviate pain and reduce inflammation .

Antitumor Activities

Research has indicated that derivatives of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine exhibit antitumor properties. This opens up possibilities for their use in cancer treatment, where they could play a role in inhibiting tumor growth or proliferation .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-4-5(12)3-13-7(4)14-6/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYUCSOMDCBISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 5
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 6
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine

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